molecular formula C21H21FN2O2 B4585282 1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline

1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline

Cat. No. B4585282
M. Wt: 352.4 g/mol
InChI Key: MKNOYWDMOAICPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to "1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline" involves multi-step chemical reactions starting from commercially available reagents. For example, a simple synthetic route developed for 1′-H-spiro(indoline-3,4′-piperidine) derivatives involves dialkylation, deprotection, and cyclization steps yielding compounds with potential for GPCR target synthesis (Xie et al., 2004).

Molecular Structure Analysis

Structural and conformational properties of related compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, have been elucidated using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies provide insights into the planarity and conformation adopted by the molecule's functional groups, contributing to our understanding of "this compound" (Saeed et al., 2011).

Chemical Reactions and Properties

Research on compounds with similar structures, such as carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate, demonstrates the potential of these compounds as in vivo substrates for specific biochemical processes, although they may not be suitable for all intended purposes due to their chemical behavior and interaction with biological enzymes (Bormans et al., 1996).

Physical Properties Analysis

The conformational analysis and crystal structure of closely related compounds provide valuable information on their physical properties, including stability and phase transitions. Such analyses are crucial for understanding the behavior of "this compound" under various conditions (Ribet et al., 2005).

Chemical Properties Analysis

The development of novel compounds and the exploration of their chemical properties, such as antibacterial activity or reaction mechanisms, contribute to a deeper understanding of "this compound." Research focusing on similar structures demonstrates the potential for diverse biological activities and chemical reactivity, paving the way for future applications in various fields (Vinoth et al., 2021).

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies have investigated the metabolism and disposition of novel compounds with structural similarities to "1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline." For example, the disposition and metabolism of compounds like SB-649868, which is an orexin 1 and 2 receptor antagonist, have been explored in humans. These studies are crucial for understanding how such compounds are metabolized in the body and their potential therapeutic applications, particularly in the treatment of conditions like insomnia (Renzulli et al., 2011).

Therapeutic Potential

The therapeutic potential of structurally similar compounds has been a subject of research. For instance, compounds with fluorobenzoyl and piperidinyl components have been studied for their potential in treating various conditions. This includes research into their antiarrhythmic properties, effectiveness against multidrug-resistant tuberculosis, and as part of the treatment regimen for diseases like malaria and prostate cancer. These studies highlight the broad spectrum of potential therapeutic applications for compounds with similar structural features (Singla et al., 2011), (Rousseau et al., 2019).

Safety and Pharmacokinetics

Safety and pharmacokinetic profiles of related compounds have been assessed to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. Such studies provide essential insights into the safety profiles of new drugs and their metabolites, informing clinical use and further research (Huskey et al., 2016).

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(2-fluorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-7-3-2-6-17(18)21(26)23-12-9-16(10-13-23)20(25)24-14-11-15-5-1-4-8-19(15)24/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNOYWDMOAICPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.